

Physical and chemical properties of 7-Chlorobenzofuran.

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Compound of Interest

Compound Name: 7-Chlorobenzofuran

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An In-Depth Technical Guide to **7-Chlorobenzofuran**: Properties, Reactivity, and Applications

Introduction

7-Chlorobenzofuran is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. Its structure, which consists of a benzene ring fused to a furan ring with a chlorine atom at the 7-position, makes it a valuable and versatile building block in organic synthesis. Benzofuran derivatives are ubiquitous in nature and form the core scaffold of numerous biologically active compounds and pharmaceuticals.[1][2] The introduction of a chlorine atom onto the benzofuran skeleton significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making **7-Chlorobenzofuran** an important intermediate for medicinal chemists and researchers in drug discovery.[3] Halogenated benzofurans have demonstrated a notable increase in certain biological activities, including anticancer properties.[3] This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of **7-Chlorobenzofuran**, along with insights into its synthesis, reactivity, and safe handling for professionals in research and development.

Physicochemical Properties

7-Chlorobenzofuran is typically a colorless to light yellow liquid under standard conditions.[4] The presence of the chlorine atom increases its molecular weight and boiling point compared to the parent benzofuran molecule. Its general solubility profile is characteristic of many aromatic organic compounds; it is miscible with common organic solvents like benzene, ether,

and ethanol but is insoluble in water.[5] For long-term stability, it should be stored in a freezer at temperatures under -20°C, sealed in a dry, inert atmosphere.[4]

A summary of its key physical and computed properties is presented below.

Property	Value	Source
IUPAC Name	7-chloro-1-benzofuran	[6]
CAS Number	24410-55-7	[6]
Molecular Formula	C ₈ H ₅ ClO	[6]
Molecular Weight	152.58 g/mol	[6]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	214-216 °C	[4]
Density	1.289 ± 0.06 g/cm ³ (Predicted)	[4]
XLogP3	3.5	[7]
Vapor Pressure	0.292 mmHg at 25°C	[8]

Spectroscopic Analysis

Spectroscopic data is fundamental for the unambiguous identification and characterization of **7-Chlorobenzofuran**. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **7-Chlorobenzofuran** is expected to show five signals in the aromatic region. Based on data from the closely related 7-bromobenzofuran, the approximate chemical shifts (in DMSO-d₆) can be predicted.[9] The two protons on the furan ring (H2 and H3) will appear as doublets. The three protons on the benzene ring (H4, H5, and H6) will exhibit a more complex splitting pattern, typically a multiplet or a combination of doublets and triplets, arising from their coupling with each other.
- ¹³C NMR:** The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the

adjacent oxygen and chlorine atoms. Carbons C7 (bearing the chlorine) and C7a (the bridgehead carbon adjacent to the oxygen) are expected to be significantly affected. The carbons of the furan ring (C2 and C3) will also have characteristic shifts distinct from the benzenoid carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For **7-Chlorobenzofuran**, the spectrum will be dominated by vibrations characteristic of the benzofuran core and the C-Cl bond. Key expected absorption bands include:

- Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .
- Aromatic C=C Stretch: Several sharp peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O-C Stretch: A strong band, typically in the $1000\text{-}1250\text{ cm}^{-1}$ range, characteristic of the furan ring ether linkage.^[10]
- C-Cl Stretch: A band in the $600\text{-}800\text{ cm}^{-1}$ region, although it can sometimes be difficult to assign definitively in the fingerprint region.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): **7-Chlorobenzofuran** will exhibit a characteristic pair of molecular ion peaks due to the isotopic abundance of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). This results in two peaks at m/z 152 (for $\text{C}_8\text{H}_5^{35}\text{ClO}$) and m/z 154 (for $\text{C}_8\text{H}_5^{37}\text{ClO}$), with the peak at m/z 152 being roughly three times more intense.^[6]
- Key Fragmentation: The fragmentation of the molecular ion is a critical tool for structural confirmation.^[11] The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals:
 - $[\text{M-Cl}]^+$: Loss of a chlorine radical to give a fragment at m/z 117.

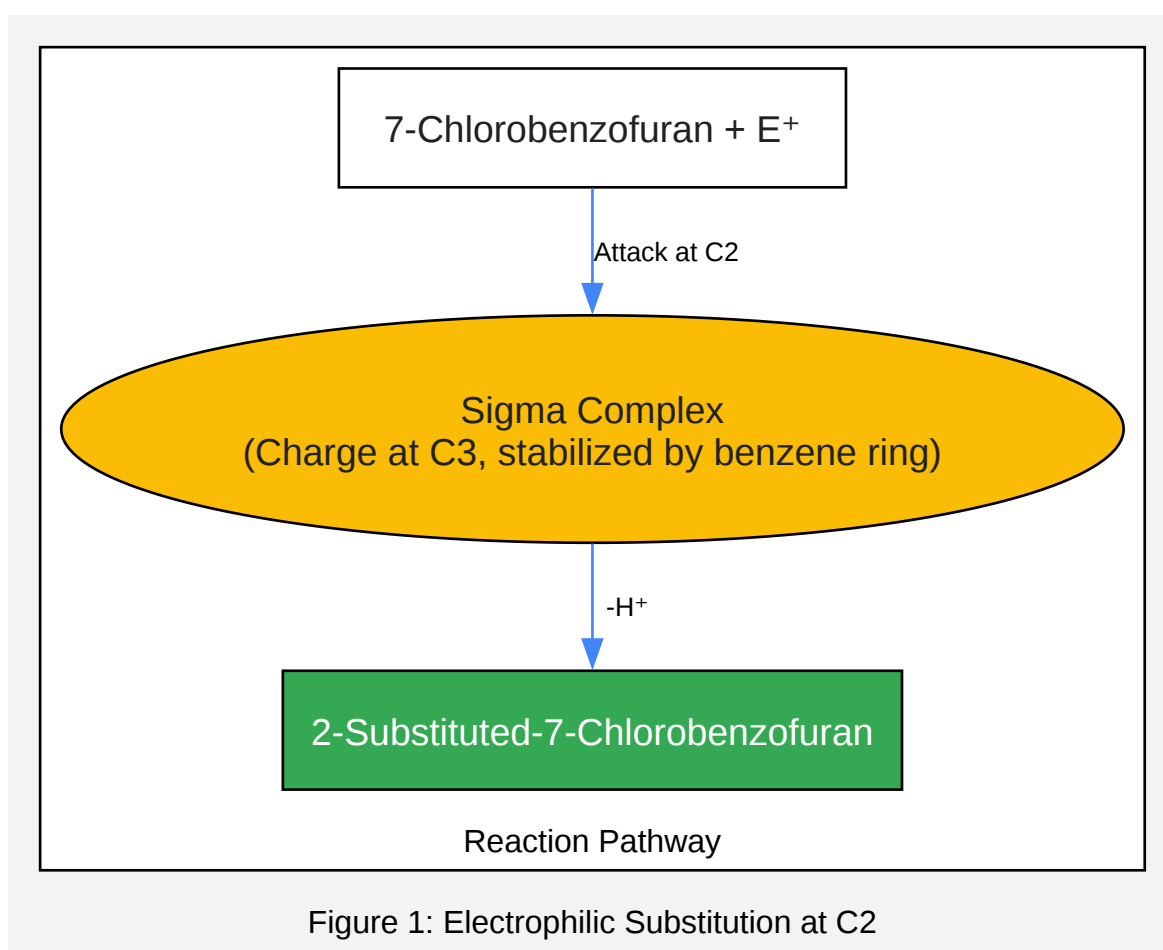
- $[M-CO-Cl]^+$: A common pathway for furans is the loss of carbon monoxide (CO), followed by the loss of the chlorine radical, leading to a fragment around m/z 89.

Chemical Reactivity and Synthetic Utility

The chemical behavior of **7-Chlorobenzofuran** is dictated by the interplay between the electron-rich furan ring, the aromatic benzene ring, and the electron-withdrawing chlorine substituent.

Electrophilic Aromatic Substitution

Benzofuran itself preferentially undergoes electrophilic substitution at the 2-position of the furan ring.[12][13] This regioselectivity is due to the formation of a more stable cationic intermediate (a sigma complex) where the positive charge is stabilized by resonance involving the benzene ring, analogous to a benzylic carbocation.[12] While the chlorine atom at the 7-position is deactivating, electrophilic attack is still expected to favor the furan ring over the deactivated benzene ring.



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Caption: Favored mechanism for electrophilic substitution on **7-Chlorobenzofuran**.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond at the 7-position serves as a versatile functional handle for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an organoboron compound, is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures found in many drugs.^{[14][15]} **7-Chlorobenzofuran** can act as the aryl halide partner in such reactions, allowing for the introduction of a wide variety of aryl or heteroaryl substituents at the 7-position.^[16]

Representative Protocol for Suzuki-Miyaura Coupling:

- To a reaction vessel, add **7-Chlorobenzofuran** (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as cesium carbonate (2.5 eq).^[17]
- Purge the vessel with an inert gas (e.g., Argon).
- Add an anhydrous solvent system, such as 1,4-dioxane and water.^[17]
- Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.1 eq).^[17]
- Seal the vessel and heat the reaction mixture (e.g., to 100 °C) overnight, monitoring by TLC or GC-MS.
- Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Synthesis of 7-Chlorobenzofuran

A common and effective method for synthesizing substituted benzofurans involves the O-alkylation of a corresponding phenol followed by an acid-catalyzed intramolecular cyclization. A protocol analogous to the synthesis of 7-bromobenzofuran can be employed.^[9]

Step-by-Step Synthesis Protocol:

- O-Alkylation:
 - Dissolve 2-chlorophenol (the primary starting material) in a suitable solvent like DMF or acetone.^[18]
 - Add a base, such as potassium carbonate, to deprotonate the phenol.
 - Add 2-bromoacetaldehyde dimethyl acetal dropwise to the mixture and heat to facilitate the Williamson ether synthesis, forming the intermediate 1-chloro-2-(2,2-dimethoxyethoxy)benzene.
- Cyclization and Aromatization:
 - Isolate the crude intermediate from the first step.
 - Dissolve the intermediate in a solvent and add a strong acid (e.g., polyphosphoric acid or concentrated H₂SO₄).
 - Heat the mixture. The acid catalyzes the hydrolysis of the acetal to an aldehyde, which then undergoes an intramolecular electrophilic substitution onto the benzene ring, followed by dehydration to form the furan ring.
- Purification:
 - Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
 - Purify the final product, **7-Chlorobenzofuran**, by vacuum distillation or column chromatography.

Safe Handling and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **7-Chlorobenzofuran**.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[19]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] For long-term storage, keeping the material in a freezer (-20°C) is recommended.[4]
- In case of Exposure:
 - Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
 - Eye Contact: Rinse cautiously with water for several minutes.
 - Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[19]

Applications in Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] **7-Chlorobenzofuran** serves as a key starting material for synthesizing more complex derivatives. The chlorine atom at the 7-position can be retained to enhance lipophilicity and binding interactions or replaced via cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).[3] The ability to functionalize the 7-position allows chemists to fine-tune the properties of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile.

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